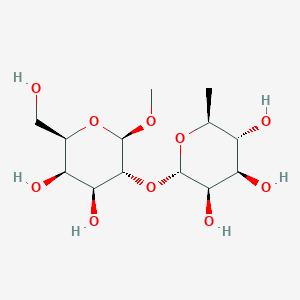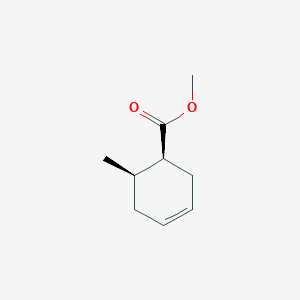
Stigmasta-3,5-diène
Vue d'ensemble
Description
Stigmasta-3,5-diene is an organic compound with the molecular formula C29H48 and a molecular weight of 396.6914. It is a steroidal hydrocarbon that is often used as a marker for the detection of refined oils in extra-virgin olive oil. This compound is characterized by its low polarity, low solubility, and moderate thermal stability .
Applications De Recherche Scientifique
Stigmasta-3,5-diene has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its role in plant sterol metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of cholesterol metabolism and cardiovascular health.
Mécanisme D'action
Target of Action
Stigmasta-3,5-diene is a naturally occurring organic compound that belongs to the class of sterols . It is a derivative of stigmasterol, a common sterol found in plants
Mode of Action
It is known that sterols, including stigmasta-3,5-diene, play crucial roles in cell membrane structure and function, serving as a biophysical modulator of membrane behavior and as a precursor for bioactive molecules .
Biochemical Pathways
Stigmasta-3,5-diene is involved in the sterol biosynthesis pathway, which is crucial for maintaining cell membrane integrity and fluidity
Result of Action
Sterols, including stigmasta-3,5-diene, are known to play crucial roles in maintaining cell membrane structure and function .
Action Environment
The action, efficacy, and stability of Stigmasta-3,5-diene can be influenced by various environmental factors. For instance, the formation of stigmastadienes, including Stigmasta-3,5-diene, can occur in all steps involving high temperatures, such as bleaching and deodorizing during the refining processes of vegetable oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stigmasta-3,5-diene can be synthesized through the dehydration of sterols, such as stigmasterol, under acidic conditions. The reaction typically involves the use of strong acids like sulfuric acid or phosphoric acid, which facilitate the elimination of water molecules from the sterol structure, resulting in the formation of the diene .
Industrial Production Methods: In industrial settings, the production of stigmasta-3,5-diene often involves the isolation of unsaponifiable matter from vegetable oils. This process includes the separation of the steroidal hydrocarbon fraction by column chromatography on silica gel, followed by analysis using capillary gas chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Stigmasta-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert stigmasta-3,5-diene into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroperoxides and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Comparaison Avec Des Composés Similaires
Stigmastan-3,5-diene: A stereoisomer of stigmasta-3,5-diene with similar chemical properties.
Campestadiene: A related steroidal hydrocarbon used in similar applications.
Uniqueness: Stigmasta-3,5-diene is unique due to its specific formation during the refining process of vegetable oils, making it an effective marker for detecting adulteration in extra-virgin olive oil. Its distinct chemical structure and properties allow for precise identification and quantification using chromatographic methods .
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCTZARHLGPHMT-BPIBQTEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is stigmasta-3,5-diene and where is it found?
A1: Stigmasta-3,5-diene is a steradiene hydrocarbon formed through the dehydration of β-sitosterol, a common plant sterol. It is often detected in refined vegetable oils, particularly olive oil. [, , , , , , ]
Q2: How does the presence of stigmasta-3,5-diene in olive oil relate to its quality?
A2: Stigmasta-3,5-diene is found in negligible amounts in virgin olive oils. [] Its presence in significant quantities indicates that the oil has undergone refining. [, , , , ] High levels can therefore indicate adulteration of higher-grade olive oil with refined oils. [, ]
Q3: How does the refining process lead to the formation of stigmasta-3,5-diene?
A3: During the deodorization step of physical refining, high temperatures can cause the dehydration of β-sitosterol, leading to the formation of stigmasta-3,5-diene. [, , , ]
Q4: Can the amount of stigmasta-3,5-diene formed during refining be controlled?
A4: Yes, factors such as nitrogen flow, temperature, and oil load during the deodorization process can influence the formation of stigmasta-3,5-diene. [] This suggests the potential for optimization to minimize its formation.
Q5: Are there other sterols besides β-sitosterol that can form similar compounds during refining?
A5: Yes, campesterol can dehydrate to form campesta-3,5-diene, and stigmasterol can form stigmasta-3,5,22-triene under similar conditions. []
Q6: Can stigmasta-3,5-diene undergo further transformation during processing?
A6: Yes, under the high temperatures (260-280°C) used for squalene distillation, stigmasta-3,5-diene can be hydrogenated to form stigmastane, a marker of vegetable-derived squalane. []
Q7: Can the presence of stigmasta-3,5-diene be used for analytical purposes beyond olive oil?
A7: Yes, research indicates its presence in other refined vegetable oils like sesame seed oil. [] It has also been identified in the heartwood of certain trees like Populus tremuloides. []
Q8: Are there analytical methods specifically designed to detect and quantify stigmasta-3,5-diene?
A8: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly employed for the identification and quantification of stigmasta-3,5-diene in various matrices, including olive oil and plant extracts. [, , , ]
Q9: Beyond its presence in refined oils, has stigmasta-3,5-diene been found in other contexts?
A9: Yes, it has been identified in the heartwood of Eucalyptus pellita [] and in extracts of Humulus scandens roots. [] It is also a product of sterol diagenesis and has been studied in peat cores as an indicator of peat decomposition and past environmental conditions. []
Q10: Has stigmasta-3,5-diene been studied for any biological activity?
A10: While its role as a marker for oil refining and peat diagenesis is well documented, research on the specific biological activities of stigmasta-3,5-diene is limited. It was identified in extracts of Cuscuta reflexa with moderate antiproliferative activities in HCT116 colorectal cell lines. [] Further research is needed to explore its potential bioactivities fully.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol](/img/structure/B145537.png)






![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)

